![molecular formula C17H17FO3 B1519104 4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid CAS No. 1039970-54-1](/img/structure/B1519104.png)
4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-tert-butyl-phenoxyacetic acid, has been analyzed using density functional theory (DFT) method with 6–311++G (d,p) basis set . The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For example, 4-acetyl-phenoxyacetic acid exhibits good electrophilic properties with a higher electrophilicity index compared to other compounds such as 4-tert-butyl-phenoxyacetic acid .Scientific Research Applications
Nucleoside Protection
4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid: is utilized as a reagent for the TAC protective group in nucleosides . This application is crucial in the field of nucleic acid chemistry , where protecting groups are used to shield specific functional groups from undesired reactions during synthesis processes. The TAC protective group is particularly valued for its stability and ease of removal under mild conditions.
Oligonucleotide Synthesis
In the synthesis of oligonucleotides, particularly synthetic RNA, the tert-butylphenoxyacetyl group serves as an effective N-protection for nucleoside bases . This protection is essential to reduce depurination of deoxyadenosine residues and to minimize chain degradation during post-synthesis workup.
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenols and benzoic acids, often interact with proteins or enzymes in the body, altering their function .
Mode of Action
Without specific information on “4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid”, it’s difficult to say exactly how it interacts with its targets. Many similar compounds work by binding to a specific site on a protein or enzyme, which can either inhibit or enhance the protein’s function .
Biochemical Pathways
Phenols and benzoic acids can participate in a variety of biochemical reactions, including redox reactions and conjugation reactions .
Pharmacokinetics
Similar compounds are often absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Without specific information, it’s difficult to say what the molecular and cellular effects of “4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid” might be. The effects would depend on the specific targets and pathways that the compound affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid”. For example, the compound might be more or less active at different pH levels, or it might be affected by interactions with other molecules .
properties
IUPAC Name |
4-(4-tert-butylphenoxy)-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO3/c1-17(2,3)12-5-7-13(8-6-12)21-15-9-4-11(16(19)20)10-14(15)18/h4-10H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXQUDMXXBCKJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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